5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one physical properties
5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one physical properties
5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one (SuperQuat): A Comprehensive Technical Guide on Physical Properties, Synthesis, and Asymmetric Applications
Executive Summary
In the realm of modern asymmetric synthesis, the precise control of stereochemistry is the cornerstone of drug development and natural product total synthesis. 5,5-Dimethyl-4-propan-2-yl-1,3-oxazolidin-2-one , widely known in the chemical community as the SuperQuat auxiliary , represents a structural evolution of the classical Evans oxazolidinone. By introducing a gem-dimethyl group at the C5 position, this auxiliary leverages extreme steric hindrance to lock the conformation of the C4-isopropyl group, forcing it to mimic the steric bulk of a tert-butyl group. This whitepaper provides an in-depth analysis of its physical properties, mechanistic advantages, and a self-validating multigram synthetic protocol.
Structural Rationale and Mechanistic Insights
The design of the SuperQuat auxiliary is a masterclass in conformational control. Standard Evans auxiliaries (e.g., 4-isopropyl or 4-benzyl-1,3-oxazolidin-2-ones) provide excellent facial shielding during enolate alkylations, but they suffer from two distinct limitations:
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Incomplete Facial Shielding: The free rotation of the C4 substituent can sometimes lead to lower diastereomeric excesses (de) in highly demanding reactions.
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Endocyclic Cleavage: During the hydrolytic cleavage of the synthesized product from the auxiliary (typically using LiOH/H₂O₂), the nucleophile can erroneously attack the endocyclic carbonyl of the oxazolidinone ring. This destroys the auxiliary and reduces the yield of the target molecule.
The SuperQuat Advantage: The strategic addition of the C5-gem-dimethyl group solves both issues simultaneously[1]. First, the steric clash between the C5-methyls and the C4-isopropyl group restricts the rotation of the isopropyl moiety, projecting one of its methyl groups directly beneath the plane of the N-acyl enolate. This effectively mimics a bulky tert-butyl group, providing near-perfect facial shielding and consistently delivering >98% diastereoselectivity. Second, the massive steric bulk of the gem-dimethyl group creates a kinetic shield around the endocyclic carbonyl. Nucleophiles are sterically blocked from attacking the ring and are forced to attack the exocyclic acyl carbonyl, ensuring an exocyclic cleavage pathway that allows for >95% recovery and recycling of the auxiliary [2].
Physical and Chemical Properties
Accurate physical characterization is critical for verifying the enantiomeric purity of the SuperQuat auxiliary prior to its deployment in complex syntheses. The table below summarizes the core quantitative data for both the (S) and (R) enantiomers[3].
| Property | Value |
| IUPAC Name | 5,5-Dimethyl-4-(propan-2-yl)-1,3-oxazolidin-2-one |
| Common Name | SuperQuat Auxiliary |
| CAS Registry Number | 168297-86-7 (S-enantiomer) 223906-38-5 (R-enantiomer) |
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.21 g/mol |
| Melting Point | 86–87 °C |
| Specific Rotation[α]²⁰/D | -247° (c = 0.6, CH₂Cl₂) (S-enantiomer) +247° (c = 0.6, CH₂Cl₂) (R-enantiomer) |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in CH₂Cl₂, THF, EtOAc; Insoluble in H₂O |
Multigram Synthetic Protocol
The traditional synthesis of oxazolidinones often relies on highly toxic phosgene or its derivatives. However, the synthesis of the SuperQuat auxiliary can be achieved through a highly efficient, self-validating, and phosgene-free multigram protocol starting from the chiral pool (L-valine) [1].
Stage 1: Grignard Addition to Form the Tertiary Alcohol
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Preparation: Dissolve N-Boc-L-valine methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
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Nucleophilic Addition: Slowly add methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 4.0 eq) dropwise.
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Causality of Reagent Stoichiometry: Exactly four equivalents are required. The first equivalent deprotonates the acidic carbamate N-H. The next two equivalents perform a double nucleophilic addition to the methyl ester, forming the gem-dimethyl tertiary alcohol. The final equivalent acts as a buffer against adventitious moisture, driving the reaction to absolute completion.
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Quench & Extraction: Allow the mixture to warm to room temperature and stir for 4 hours. Quench carefully with saturated aqueous NH₄Cl to neutralize the magnesium alkoxide. Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield the crude (3S)-3-(tert-butoxycarbonylamino)-2,4-dimethylpentan-2-ol.
Stage 2: Base-Promoted Intramolecular Cyclization
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Activation: Dissolve the crude tertiary alcohol in anhydrous THF.
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Cyclization: Add potassium tert-butoxide (t-BuOK, 1.2 eq) at room temperature and stir for 2 hours.
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Causality of Cyclization: The strong base deprotonates the sterically hindered tertiary alcohol. The resulting alkoxide acts as an internal nucleophile, attacking the carbonyl carbon of the adjacent Boc group. This ejects tert-butoxide as a leaving group. Here, the Boc protecting group brilliantly serves a dual purpose: it protects the amine during the Grignard addition and acts as a sacrificial carbonyl source for the oxazolidinone ring, completely bypassing the need for phosgene.
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Self-Validation & Isolation: Quench with water, extract with CH₂Cl₂, and purify via recrystallization (hexane/ethyl acetate).
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Validation Check: The success of the cyclization and the preservation of stereochemical integrity must be validated by measuring the specific rotation. A value of exactly [α]²⁰/D = -247° confirms enantiopurity. Any deviation indicates incomplete cyclization or partial racemization.
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Fig 1: Multigram synthetic workflow of the SuperQuat auxiliary from L-Valine.
Application Workflow: Asymmetric Alkylation
Once synthesized, the SuperQuat auxiliary is deployed to direct the stereochemistry of downstream reactions. The workflow below outlines a standard asymmetric alkylation.
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Acylation: The SuperQuat auxiliary is deprotonated with n-BuLi at -78 °C and reacted with an acid chloride (RCOCl) to form the N-acyl SuperQuat.
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Enolization: Treatment with a bulky base like Lithium hexamethyldisilazide (LHMDS) at -78 °C selectively forms the Z-enolate. The C5-gem-dimethyl group locks the C4-isopropyl group, completely shielding the Re-face of the enolate.
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Electrophilic Attack: An electrophile (e.g., an alkyl halide, R'X) is introduced. Due to the extreme facial shielding, the electrophile can only approach from the unhindered Si-face, yielding the alkylated product with >98% diastereoselectivity.
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Exocyclic Cleavage: The purified diastereomer is treated with LiOH and H₂O₂. The nucleophile selectively attacks the exocyclic carbonyl, releasing the enantiopure carboxylic acid and allowing the SuperQuat auxiliary to be recovered via simple extraction.
Fig 2: Reaction cycle of the SuperQuat auxiliary in asymmetric alkylation.
References
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Bull, S. D., Davies, S. G., Jones, S., Polywka, M. E. C., Prasad, R. S., & Sanganee, H. J. (1998). A Practical Procedure for the Multigram Synthesis of the SuperQuat Chiral Auxiliaries. Synlett, 1998(05), 519-521.[Link]
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Bull, S. D., Davies, S. G., Garner, A. C., Kruchinin, D., Key, M., Roberts, P. M., Savory, E. D., Smith, A. D., & Thomson, J. E. (2006). SuperQuat 5,5-dimethyl-4-iso-propyloxazolidin-2-one as a mimic of Evans 4-tert-butyloxazolidin-2-one. Organic & Biomolecular Chemistry, 4(15), 2945-2964.[Link]
